n-Butyl trifluoroacetate

Organic Synthesis Process Chemistry Solvent Engineering

n-Butyl trifluoroacetate (CAS 367-64-6, molecular formula C6H9F3O2, molecular weight 170.13 g/mol) is a colorless liquid alkyl trifluoroacetate ester with a fruity odor. It exhibits a boiling point of 100–100.7 °C at 760 mmHg, a density of 1.027 g/mL, and a refractive index of 1.353–1.354.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 367-64-6
Cat. No. B1329506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl trifluoroacetate
CAS367-64-6
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3
InChIKeyCLDYDTBRUJPBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyl Trifluoroacetate (CAS 367-64-6): Procurement-Grade Chemical Profile and Key Identifiers


n-Butyl trifluoroacetate (CAS 367-64-6, molecular formula C6H9F3O2, molecular weight 170.13 g/mol) is a colorless liquid alkyl trifluoroacetate ester with a fruity odor . It exhibits a boiling point of 100–100.7 °C at 760 mmHg, a density of 1.027 g/mL, and a refractive index of 1.353–1.354 . The compound carries a flash point of 15 °C and is classified as a highly flammable liquid (GHS Category 2) with skin corrosive properties (Category 1B) [1]. As a trifluoroacetyl (TFA) donor, it serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) workflows, an intermediate in the synthesis of fluorinated building blocks, and a solvent in fragrance and polymer patterning applications .

n-Butyl Trifluoroacetate: Why Simple Alkyl Trifluoroacetate Interchange Compromises Experimental Outcomes


Within the alkyl trifluoroacetate series (CF3COOR), substitution of the n-butyl ester with its methyl, ethyl, isopropyl, or t-butyl counterparts is not functionally equivalent due to substantial differences in physicochemical properties that directly govern chromatographic behavior, solvation capacity, and reaction kinetics. The n-butyl homolog exhibits a boiling point approximately 40 °C higher than ethyl trifluoroacetate and 57 °C higher than the methyl ester, necessitating distinct distillation and handling protocols . Its calculated LogP values (1.89–2.16) are markedly greater than those of the methyl (LogP ~0.5) and ethyl (LogP ~1.0) esters, conferring enhanced lipophilicity that alters partitioning in liquid-liquid extractions and reversed-phase separations [1]. Furthermore, neutral hydrolysis kinetic studies demonstrate that the steric bulk of the n-butyl group influences solvolytic stability in ways not captured by simple extrapolation from smaller alkyl homologs [2]. These quantifiable divergences render naive substitution scientifically unsound and may invalidate validated analytical methods, reduce synthetic yields, or introduce unanticipated safety hazards.

n-Butyl Trifluoroacetate (367-64-6): Quantitative Differentiation Evidence Versus Closest Alkyl Trifluoroacetate Analogs


Boiling Point and Volatility Profile of n-Butyl Trifluoroacetate Relative to Methyl and Ethyl Analogs

n-Butyl trifluoroacetate exhibits a boiling point of 100–100.7 °C at 760 mmHg, which is significantly higher than that of ethyl trifluoroacetate (60.0–62.0 °C) and methyl trifluoroacetate (43–43.5 °C) under identical conditions . This elevated boiling point translates to a lower vapor pressure of 36.3 mmHg at 25 °C, compared to estimated values of approximately 100–150 mmHg for the ethyl analog . The reduced volatility minimizes evaporative losses during prolonged reactions at ambient temperature and permits safer handling in non-pressurized vessels. Conversely, the ethyl and methyl esters require refrigerated storage or specialized low-boiling-point apparatus to prevent substantial material loss. For synthetic protocols requiring extended reflux or ambient-temperature stirring over several hours, n-butyl trifluoroacetate offers a practical advantage in material retention.

Organic Synthesis Process Chemistry Solvent Engineering

Lipophilicity and Partitioning: n-Butyl Trifluoroacetate Exhibits Elevated LogP Relative to Shorter-Chain Analogs

n-Butyl trifluoroacetate possesses a calculated LogP (octanol-water partition coefficient) ranging from 1.89 (Crippen) to 2.16 (experimental HPLC-derived), with an ACD/LogP of 2.09 [1]. This is substantially higher than the LogP values for methyl trifluoroacetate (estimated ~0.5) and ethyl trifluoroacetate (estimated ~1.0) [2]. The increased lipophilicity directly influences reversed-phase liquid chromatography retention, with n-butyl trifluoroacetate eluting significantly later than its shorter-chain counterparts. In liquid-liquid extraction workflows, the compound partitions more favorably into nonpolar organic phases (e.g., hexane, diethyl ether), improving recovery of hydrophobic analytes. For medicinal chemistry applications, the n-butyl TFA group imparts greater membrane permeability to derivatized molecules compared to methyl or ethyl TFA groups, a parameter relevant in prodrug design and pharmacokinetic optimization.

Analytical Chemistry Chromatography Drug Discovery

Gas Chromatographic Retention Index of n-Butyl Trifluoroacetate Versus Ethyl Trifluoroacetate

n-Butyl trifluoroacetate has a reported Kovats retention index of approximately 654–664 on nonpolar columns (e.g., DB-1 or equivalent), whereas ethyl trifluoroacetate elutes earlier with a retention index around 450–480 [1]. This difference of roughly 180–200 retention index units arises directly from the additional two methylene (-CH2-) groups in the n-butyl chain. In complex sample matrices containing multiple volatile esters, the distinct retention window of n-butyl trifluoroacetate enables baseline resolution from ethyl and methyl TFA esters, preventing coelution and misidentification in GC-MS workflows. For analytical chemists quantifying trace-level trifluoroacetylated derivatives, selecting the n-butyl ester as an internal standard or derivatizing agent can improve chromatographic separation from matrix interferents that overlap with lighter TFA esters.

Gas Chromatography Analytical Method Development Volatile Organic Analysis

n-Butyl Trifluoroacetate in Analytical Derivatization for GC-MS: Established Protocols Not Transferable to Shorter Analogs

n-Butyl trifluoroacetate is employed in validated analytical methods as the n-butanol esterification component in the two-step derivatization of amino acids to yield N-trifluoroacetyl n-butyl ester (TAB) derivatives [1]. This specific derivatization scheme, originally developed and optimized by Gehrke et al., relies on the volatility and chromatographic properties conferred by the n-butyl group; substitution with methyl or ethyl esters yields derivatives with inadequate retention and resolution for accurate quantification of the full amino acid panel [2]. In a related application, n-butyl trifluoroacetoxybenzoates derived from phenolic carboxylic acids in human urine were successfully separated by GC with single-ion monitoring MS detection [3]. The established retention time windows and mass spectral libraries for these n-butyl TFA derivatives are method-specific; replacement with other alkyl TFA esters would require complete method revalidation and generation of new reference spectra.

Amino Acid Analysis Metabolomics GC-MS Derivatization

n-Butyl Trifluoroacetate as Precursor to n-Butyl Trifluoroacetoacetate: A Specific Synthetic Intermediate Not Accessible from Ethyl Esters

n-Butyl trifluoroacetate serves as a direct precursor to n-butyl trifluoroacetoacetate, a C1–C5 alkyl trifluoroacetoacetate intermediate used in the synthesis of fluorinated heterocycles and agrochemicals [1]. In the patented Monsanto process (U.S. Patent 4,647,689), n-butyl trifluoroacetate is condensed with n-butyl acetate in the presence of a strong base to yield n-butyl 3-butoxy-3-hydroxy-4,4,4-trifluorobutanoate, which upon acetylation affords n-butyl trifluoroacetoacetate [2]. The reaction stoichiometry and solvent system described in the patent literature are specifically optimized for the n-butyl homolog. Attempting to substitute ethyl trifluoroacetate in this synthetic sequence would produce ethyl trifluoroacetoacetate, which possesses different physical properties (boiling point ~40–50 °C lower) and may not be compatible with the subsequent acetylation conditions optimized for the n-butyl ester.

Fluorinated Building Blocks Agrochemical Synthesis Process Patent Literature

n-Butyl Trifluoroacetate (367-64-6): Validated Application Scenarios Supported by Differential Evidence


GC-MS Derivatization of Amino Acids and Phenolic Acids for Metabolomics and Clinical Chemistry

Laboratories performing amino acid profiling in physiological fluids, protein hydrolysates, or food matrices should procure n-butyl trifluoroacetate for the preparation of N-trifluoroacetyl n-butyl ester (TAB) derivatives. This specific derivative class is validated in peer-reviewed literature (Gehrke et al., 1987) to provide baseline resolution of the 20 standard proteinogenic amino acids on nonpolar GC columns [1]. The method is incompatible with methyl or ethyl TFA esters, which produce coelution or inadequate peak shape. Additionally, n-butyl trifluoroacetate is employed in the dual derivatization of phenolic carboxylic acids (e.g., hydroxybenzoates, vanillic acid) from urine for GC-MS single-ion monitoring, a method documented in Xenobiotica (Hubbard et al., 1982) [2]. Procurement of the n-butyl ester ensures adherence to established protocols and facilitates comparison with existing spectral libraries.

Synthesis of Fluorinated Heterocyclic Building Blocks via n-Butyl Trifluoroacetoacetate Intermediates

Medicinal and agrochemical synthesis groups targeting trifluoromethyl-substituted heterocycles should utilize n-butyl trifluoroacetate as the starting material for n-butyl trifluoroacetoacetate. The Monsanto patent (U.S. 4,647,689) describes a Claisen-type condensation with n-butyl acetate to generate the β-ketoester precursor, which upon acetylation yields the trifluoroacetoacetate [1]. The n-butyl ester is preferred over ethyl due to its higher boiling point (100 °C vs. 60 °C), which facilitates easier recovery and handling of the trifluoroacetoacetate product in larger-scale reactions. Furthermore, the n-butyl chain enhances solubility of the β-ketoester intermediate in nonpolar solvents, a property that may improve workup and purification relative to the more polar ethyl analog.

Internal Standard or Calibration Component in GC Analysis of Volatile Organic Esters

Analytical laboratories developing GC methods for volatile ester quantification (e.g., in environmental monitoring, food flavor analysis, or fragrance quality control) should consider n-butyl trifluoroacetate as an internal standard or calibration check compound. Its retention index of 654–664 on nonpolar columns places it in a chromatographic region distinct from common short-chain alkyl esters (e.g., ethyl acetate, butyl acetate, methyl butyrate) and well separated from its methyl and ethyl TFA homologs (RI ~450–480) [1]. This distinct elution window reduces the risk of coelution with target analytes, improving quantification accuracy. The compound's moderate vapor pressure (36.3 mmHg at 25 °C) also ensures stable headspace concentrations in automated sampling systems, unlike the more volatile ethyl TFA ester.

Solvent for Fragrance Formulation and Polymer Substrate Patterning Requiring Moderate Volatility

Industrial formulators seeking a solvent with moderate evaporation rate and fruity odor profile may select n-butyl trifluoroacetate over ethyl or methyl trifluoroacetates. With a boiling point of 100–101 °C—substantially higher than ethyl TFA (60–62 °C)—the n-butyl ester evaporates more slowly, allowing extended working time during substrate patterning of polypropylene, polyethylene, or polystyrene [1]. In fragrance applications, the compound is documented as a solvent for dissolving and stabilizing fragrance ingredients [2]. Its higher LogP (1.89–2.16) relative to shorter TFA esters also enhances compatibility with nonpolar fragrance oils. Procurement of the n-butyl homolog avoids the rapid evaporative losses associated with methyl and ethyl esters, which can compromise formulation consistency and worker exposure control.

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